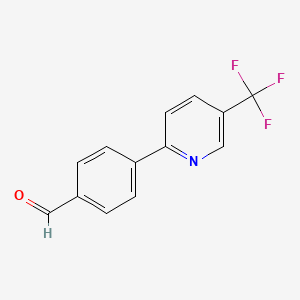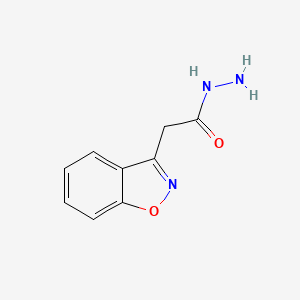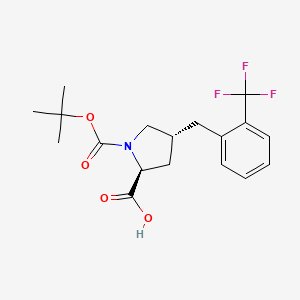
Tributyl(4-methoxyphenyl)stannane
Descripción general
Descripción
Tributyl(4-methoxyphenyl)stannane is an organotin compound with the molecular formula C19H34OSn. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis. The compound is known for its ability to participate in radical reactions and is often used as a reagent in the Stille coupling reaction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(4-methoxyphenyl)stannane can be synthesized through a Grignard reaction involving 4-bromoanisole and tributyltin chloride. The process involves the following steps :
Preparation of Grignard Reagent: Magnesium turnings are reacted with 4-bromoanisole in the presence of tetrahydrofuran and a small amount of methyl iodide to form the Grignard reagent.
Formation of this compound: The Grignard reagent is then reacted with tributyltin chloride under reflux conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(4-methoxyphenyl)stannane undergoes various types of chemical reactions, including:
Radical Reactions: It is commonly used in radical reactions due to the relatively weak bond between tin and hydrogen, which can cleave homolytically.
Substitution Reactions: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Radical Reactions: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions often involve heating or UV light.
Substitution Reactions: Palladium catalysts, such as palladium acetate, are frequently used along with ligands like triphenylphosphine.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the Stille coupling reaction, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
Tributyl(4-methoxyphenyl)stannane has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the Stille coupling reaction to form carbon-carbon bonds.
Medicinal Chemistry: The compound can be used as a lead compound for drug development and as a tool for studying the immune system and cancer biology.
Environmental Research:
Mecanismo De Acción
The mechanism of action of tributyl(4-methoxyphenyl)stannane involves its ability to participate in radical reactions. The weak bond between tin and hydrogen allows for the formation of radicals, which can then react with other molecules. This property makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin Hydride: Similar to tributyl(4-methoxyphenyl)stannane, tributyltin hydride is used in radical reactions and has a weak tin-hydrogen bond.
Triphenyltin Hydride: Another organotin compound used in radical reactions, but with different reactivity and properties compared to this compound.
Uniqueness
This compound is unique due to its specific structure, which includes a methoxyphenyl group. This structural feature can influence its reactivity and the types of reactions it can participate in, making it distinct from other organotin compounds.
Propiedades
IUPAC Name |
tributyl-(4-methoxyphenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h3-6H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIILCIIZVMZTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376297 | |
| Record name | TRIBUTYL(4-METHOXYPHENYL)STANNANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70744-47-7 | |
| Record name | TRIBUTYL(4-METHOXYPHENYL)STANNANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Tributyl(4-methoxyphenyl)stannane in organic synthesis?
A1: this compound acts as a reagent in palladium-catalyzed coupling reactions. [, ] Specifically, it acts as an organotin reagent providing the 4-methoxyphenyl group for the formation of biphenyl compounds. [] For instance, it reacts with 4-Nitrophenyl trifluoromethanesulfonate in the presence of a palladium catalyst to yield 4-Methoxy-4′-nitrobiphenyl. []
Q2: Can you describe the structure of this compound and its characterization using spectroscopic techniques?
A2: While the provided research excerpts do not delve into specific spectroscopic characterization data, they highlight the key structural components of this compound. The molecule consists of a central tin atom bonded to a 4-methoxyphenyl group and three butyl groups. [, ] This information allows researchers to deduce the molecular formula (C19H34OSn) and calculate the molecular weight (397.2 g/mol). Spectroscopic techniques like NMR and IR could provide further insights into the structure and bonding within the molecule.
Q3: What are the potential safety concerns associated with this compound?
A3: The research explicitly identifies this compound as a "potential poison" and categorizes organotin compounds, to which it belongs, as "highly toxic." [] This emphasizes the need for careful handling and appropriate safety measures when using this compound in a laboratory setting.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)

![2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile](/img/structure/B1302995.png)





![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)




